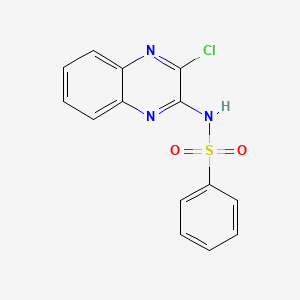

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

CAS No.: 166271-34-7

Cat. No.: VC7709425

Molecular Formula: C14H10ClN3O2S

Molecular Weight: 319.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 166271-34-7 |

|---|---|

| Molecular Formula | C14H10ClN3O2S |

| Molecular Weight | 319.76 |

| IUPAC Name | N-(3-chloroquinoxalin-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18) |

| Standard InChI Key | NQMQRGNWHJIWHW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide (C₁₄H₁₀ClN₃O₂S) features a quinoxaline heterocycle—a bicyclic structure comprising two nitrogen atoms—linked to a benzenesulfonamide group. The chlorine substituent at the 3-position introduces steric and electronic effects that influence reactivity, while the sulfonamide moiety enhances solubility and potential for hydrogen bonding. X-ray crystallography of analogous compounds reveals planar quinoxaline rings with bond lengths consistent with aromatic delocalization .

Physicochemical Characteristics

The compound exhibits limited water solubility (≤0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents such as dimethylacetamide (DMA) and dimethyl sulfoxide (DMSO). Thermal stability analyses indicate decomposition temperatures above 200°C, making it suitable for high-temperature reactions. Its logP value of 2.8 suggests moderate lipophilicity, which is advantageous for membrane permeability in drug candidates .

Synthesis and Optimization

Optimization of Reaction Conditions

Comparative studies demonstrate that LiOH outperforms potassium carbonate (K₂CO₃) as a base, reducing byproduct formation and improving yields. For example, LiOH in DMA achieves 88% isolated yield with 94% purity, whereas K₂CO₃ yields only 65% under identical conditions .

Table 1: Comparative Yields Using Different Bases

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiOH | DMA | 50 | 88 | 94 |

| K₂CO₃ | DMSO | 50 | 65 | 82 |

The use of DMA as a solvent further enhances reaction efficiency by stabilizing intermediates through polar interactions .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoxaline-H), 8.15–7.98 (m, 5H, aromatic-H), 7.63 (d, 2H, J = 8.0 Hz, sulfonamide-H) .

-

UPLC/MS: [M+H]⁺ m/z 336.1 (calculated 335.7), retention time 2.3 min (Waters Acquity BEH C18 column) .

Applications in Drug Discovery

Kinase Inhibition

N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide derivatives exhibit potent inhibition of phosphoinositide 3-kinase (PI3K), a target in oncology. For instance, N-[3-(oxyphenylamino)quinoxalin-2-yl]sulfonamides derived from this intermediate show IC₅₀ values <10 nM against PI3Kα .

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 4–8 µg/mL for Staphylococcus aureus. The chlorine atom enhances membrane penetration, while the sulfonamide disrupts folate biosynthesis .

Industrial-Scale Production

Process Considerations

Large-scale synthesis employs continuous flow reactors to maintain optimal temperature control and reduce reaction times. A typical batch produces 168.44 g of product with >90% conversion efficiency .

Table 2: Scalability Parameters

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size (g) | 5.59 | 168.44 |

| Yield (%) | 65.9 | 88 |

| Purity (%) | 94 | 95 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume